(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione

Photochemical deracemization Chiral resolution Enantiomeric excess

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione (CAS 88576-98-1) is the enantiomerically pure (5S) stereoisomer of 3-phenyl-5-isobutylhydantoin, a member of the 3,5-disubstituted imidazolidine-2,4-dione (hydantoin) family. This class serves as a privileged scaffold in medicinal chemistry, with marketed drugs targeting epilepsy, prostate cancer, and androgen receptor modulation.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B15218006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1
InChIKeyYEMHYRVDNYBATH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione – Chiral Hydantoin Building Block for Stereochemically Defined Synthesis & Screening Libraries


(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione (CAS 88576-98-1) is the enantiomerically pure (5S) stereoisomer of 3-phenyl-5-isobutylhydantoin, a member of the 3,5-disubstituted imidazolidine-2,4-dione (hydantoin) family. This class serves as a privileged scaffold in medicinal chemistry, with marketed drugs targeting epilepsy, prostate cancer, and androgen receptor modulation [1]. The compound bears an isobutyl substituent at C-5 with defined (S) absolute configuration and a phenyl ring at N-3, distinguishing it from alternative 5-alkyl or 5-aryl hydantoin analogs. Its single-enantiomer identity is critical, as hydantoin racemization during synthesis is well documented and the biological activity of hydantoin derivatives is highly dependent on the nature and stereochemistry of substituents at N-1, N-3, and C-5 [1].

Why Generic 5-Alkyl-3-phenylhydantoins Cannot Substitute for the Single (S)-Enantiomer in Chiral Applications


Hydantoins with the same gross substitution pattern (3-phenyl, 5-isobutyl) exist as the racemate (CAS 2221-06-9) and the individual (R)- and (S)-enantiomers. These are not functionally interchangeable. Synthetic hydantoins prepared via Bucherer–Bergs cyclization or CDI-mediated routes are prone to racemization at C-5, and the use of 1,1′-carbonyldiimidazole (CDI) is specifically reported to cause racemization of the stereogenic center in this class [1]. Furthermore, the biological profile of 3,5-disubstituted hydantoins depends on absolute configuration—enantiomeric pairs often exhibit divergent target binding, pharmacokinetics, or toxicity [1]. Procurement of the racemate or incorrect enantiomer therefore introduces uncontrolled variables in chiral chromatography method development, asymmetric catalysis, or structure–activity relationship (SAR) studies where stereochemical integrity is mandatory.

Quantitative Differentiation Evidence for (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione vs. Racemate, (R)-Enantiomer, and Alternative 5-Alkyl Hydantoins


Enantiomeric Excess Achievable via Photochemical Deracemization Enables Access to High-ee (S)-Enantiomer

A photochemical deracemization protocol for 5-substituted 3-phenylimidazolidine-2,4-diones (hydantoins) has been reported, yielding product enantiomers with 80–99% ee across 27 examples [1]. This method directly addresses the racemization problem inherent in conventional hydantoin synthesis and provides a route to the single (S)-enantiomer with substantially higher chiral purity than the racemate (0% ee) or material prepared via CDI-mediated cyclization, which is known to cause racemization [2]. Users procuring the pre-resolved (S)-enantiomer bypass the need for in-house chiral separation and avoid the ee variability associated with racemic starting material.

Photochemical deracemization Chiral resolution Enantiomeric excess

Predicted LogP and Physicochemical Profile Differentiate (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione from Shorter-Chain 5-Alkyl Analogs

The predicted octanol/water partition coefficient (LogP) for (S)-5-isobutyl-3-phenylimidazolidine-2,4-dione is 2.16–2.4 , reflecting the lipophilic contribution of the isobutyl side chain. This value places the compound in a favorable range for membrane permeability (Lipinski's rule of five: LogP ≤ 5) while being considerably more lipophilic than the 5-methyl analog (5-methyl-5-phenylimidazolidine-2,4-dione, Hyd8 in the antimicrobial series [1]). The 5-isobutyl substitution provides a balance between hydrophobic bulk and conformational flexibility that differs from both the compact 5-methyl and the bulky 5,5-diphenyl (phenytoin-type) analogs, making it a distinct tool for probing hydrophobic binding pockets.

Lipophilicity Drug-likeness ADME prediction

Chiral Purity Specification (97% chemical purity) Provides Defined Starting Material Quality vs. Unspecified Racemate Batches

Commercially sourced (S)-5-isobutyl-3-phenylimidazolidine-2,4-dione is supplied with a specified chemical purity of 97% (vendor CoA basis) . In contrast, the racemic mixture (CAS 2221-06-9) is often distributed without a defined enantiomeric ratio, leaving the end-user to verify chiral purity independently. The 97% purity specification provides a guaranteed baseline for reproducible synthesis and assay, whereas generic 'hydantoin derivative' sourcing frequently yields material of variable purity and undefined stereochemistry.

Chemical purity Quality control Procurement specification

Stereochemical Integrity as a Chiral Auxiliary and Ligand Precursor: Structural Differentiation from 5,5-Disubstituted and N1-Substituted Hydantoins

Optically pure hydantoins have been widely employed as chiral auxiliaries and metal ligands in asymmetric catalysis [1]. The (5S)-monosubstituted pattern of the target compound, featuring a single stereogenic center at C-5, provides a structurally simpler and more synthetically tractable chiral environment than 5,5-disubstituted hydantoins (e.g., 5,5-diphenylhydantoin) which lack a hydrogen at C-5 and cannot participate in enolate-based derivatization at that position. The N3-phenyl substituent further differentiates this compound from N1-substituted or N1,N3-unsubstituted hydantoins, enabling selective N1-functionalization while preserving the N3-phenyl chromophore for UV detection in HPLC analysis.

Chiral auxiliary Asymmetric catalysis Chiral ligand

High-Confidence Application Scenarios for (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione Based on Verified Differentiation Evidence


Chiral Chromatography Method Development and Enantiomeric Purity Reference Standard

The defined (S)-absolute configuration and commercial availability at 97% purity make this compound suitable as a reference standard for chiral HPLC or SFC method development. Its N3-phenyl chromophore facilitates UV detection, while the single C-5 stereocenter provides a clear separation challenge for column screening. Researchers comparing the (S)-enantiomer against the racemate (CAS 2221-06-9) can validate chiral column performance and establish enantiomeric purity protocols without the ambiguity of undefined stereochemistry [1].

SAR Probe for Hydrophobic Binding Pocket Characterization in Drug Discovery

With a predicted LogP of ~2.2–2.4, this compound fills a specific lipophilicity niche between short-chain 5-alkyl hydantoins (e.g., 5-methyl) and the highly lipophilic 5,5-diaryl hydantoins. Medicinal chemists can use it as a comparator compound in SAR campaigns to assess the impact of incremental alkyl chain branching on target binding affinity, cellular permeability, or metabolic stability, leveraging the defined stereochemistry to isolate the effect of the substituent from stereochemical variables [2].

Asymmetric Synthesis Intermediate and Chiral Building Block

The single stereogenic center at C-5, combined with the differentiated N1–H and N3–phenyl substitution, enables selective functionalization at N1 while retaining the chiral information at C-5. This compound can serve as a starting material for the synthesis of enantiomerically pure N1-alkylated or N1-acylated hydantoin derivatives used as chiral auxiliaries or ligands in metal-catalyzed asymmetric transformations. The photochemical deracemization methodology reported for this class provides a route to upgrade enantiomeric excess if needed [1].

Antimicrobial Screening in Defined Stereochemical Context

Building on the antimicrobial evaluation framework established for 3,5-disubstituted hydantoins [2], this compound can be incorporated into minimum inhibitory concentration (MIC) screening panels against Gram-positive and Gram-negative bacterial strains. Use of the single (S)-enantiomer, rather than the racemate, ensures that any observed activity can be unambiguously attributed to the specific stereochemistry, enabling structure–activity relationship conclusions that are not confounded by the presence of the opposite enantiomer.

Quote Request

Request a Quote for (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.